molecular formula C10H13NO B6270371 3-(cyclopropylmethoxy)aniline CAS No. 163487-11-4

3-(cyclopropylmethoxy)aniline

Cat. No.: B6270371
CAS No.: 163487-11-4
M. Wt: 163.2
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Description

3-(Cyclopropylmethoxy)aniline is an aromatic amine featuring a cyclopropylmethoxy (–O–CH₂–C₃H₅) substituent at the meta position of the aniline ring. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The cyclopropyl group introduces steric strain and unique electronic effects, influencing reactivity and biological interactions.

Properties

CAS No.

163487-11-4

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)aniline typically involves the reaction of cyclopropylmethanol with aniline in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the aniline, followed by the addition of cyclopropylmethanol to form the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction . Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aniline ring.

Mechanism of Action

The mechanism by which 3-(cyclopropylmethoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Molecular Formula Substituents Key Properties References
This compound C₁₀H₁₃NO –O–CH₂–C₃H₅ (meta) High steric strain from cyclopropane; moderate electron-withdrawing effects.
4-(Cyclopropylmethoxy)aniline C₁₀H₁₃NO –O–CH₂–C₃H₅ (para) Altered electronic distribution; para-substitution may enhance binding to flat molecular targets.
3-Methoxy-5-[(2-methylpropoxy)methyl]aniline C₁₂H₁₉NO₂ –O–CH₂–C(CH₃)₂ (meta) and –O–CH₃ Increased hydrophobicity; branched alkoxy groups improve membrane permeability.

Key Insight : Meta-substitution in this compound optimizes steric interactions for enzyme inhibition, while para-substituted analogs (e.g., 4-(cyclopopropylmethoxy)aniline) may favor planar receptor binding .

Functional Group Modifications

Compound Molecular Formula Functional Group Variation Biological Activity/Applications References
3-(Cyclopropylmethoxy)-4-fluoroaniline C₁₀H₁₂FNO –F (para) added Enhanced metabolic stability; potential antiviral activity.
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline C₁₁H₁₂F₃NO –CF₃ (meta) added Improved binding affinity to kinases; antitumor applications.
3-(Cyclopropylsulfonyl)aniline C₉H₁₁NO₂S –SO₂–C₃H₅ (meta) Antibacterial activity via sulfonamide-like interactions.

Key Insight : Electron-withdrawing groups (e.g., –CF₃, –F) enhance metabolic stability and target affinity. The sulfonyl group in 3-(cyclopopropylsulfonyl)aniline enables distinct bioactivity compared to methoxy analogs .

Complex Substituent Combinations

Compound Molecular Formula Structural Features Applications References
3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline C₁₆H₁₆ClNO₂ –Cl (meta), –O–C₆H₄–O–CH₂–C₃H₅ Jak2 inhibition for hematologic malignancies.
4-(tert-Butyl)-3-(cyclopropylmethoxy)aniline C₁₄H₂₁NO –C(CH₃)₃ (para) Enhanced lipophilicity for CNS drug candidates.

Key Insight: Multi-substituted derivatives like 3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline exhibit targeted kinase inhibition, while bulky groups (e.g., tert-butyl) improve blood-brain barrier penetration .

Data Tables

Table 1: Comparative Bioactivity Profiles

Compound IC₅₀ (Jak2 Inhibition) LogP Solubility (mg/mL)
This compound Not reported 2.1 1.8
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline 12 nM 3.5 0.9
3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline 8 nM 4.2 0.5

Data derived from enzymatic assays and computational models .

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